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Compound Name: 1-(2-nitrophenyl)piperidin-2-one

Cat. No.: B2818290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the 13C Nuclear Magnetic Resonance (NMR)

analysis of 1-(2-nitrophenyl)piperidin-2-one, a compound of interest in synthetic and

medicinal chemistry. Due to the limited availability of experimental spectral data in public

databases, this note presents predicted 13C NMR chemical shifts based on the analysis of

structurally related compounds. A comprehensive experimental protocol for acquiring high-

quality 13C NMR spectra is also provided, along with visual representations of the molecular

structure and analytical workflow to aid in research and development.

Introduction
1-(2-nitrophenyl)piperidin-2-one is a substituted lactam whose derivatives are explored in

various fields, including drug discovery. The structural elucidation and purity assessment of

such compounds are critical, and 13C NMR spectroscopy is a powerful analytical technique for

this purpose. This document serves as a practical guide for researchers working with this

molecule, offering a predicted spectral analysis and a standardized protocol for its experimental

verification.
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As of the latest literature search, experimental 13C NMR data for 1-(2-nitrophenyl)piperidin-
2-one (CAS: 203509-92-6) is not readily available. The following table summarizes the

predicted chemical shifts, which are derived from the known spectral data of analogous

structures, including piperidin-2-one and various ortho-substituted nitrobenzene derivatives.

These predictions provide a valuable reference for spectral assignment upon experimental data

acquisition.
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Justification

C=O (C2') 168 - 172

The carbonyl carbon of a

lactam typically resonates in

this region. The presence of

the N-aryl group is expected to

have a minor deshielding effect

compared to an N-alkyl

substituent.

C-N (C1) 145 - 149

This quaternary carbon is

directly attached to the

electron-withdrawing nitro

group, leading to a significant

downfield shift.

C-NO2 (C2) 142 - 146

The carbon bearing the nitro

group is expected to be

significantly deshielded.

C-H (C6) 134 - 138

Aromatic CH ortho to the nitro

group and meta to the

piperidinone substituent.

C-H (C4) 128 - 132
Aromatic CH para to the nitro

group.

C-H (C5) 125 - 129
Aromatic CH meta to the nitro

group.

C-H (C3) 122 - 126

Aromatic CH ortho to the

piperidinone substituent and

meta to the nitro group.

N-CH2 (C6') 50 - 54

The methylene group adjacent

to the nitrogen atom in the

piperidinone ring. The N-aryl

group will cause a downfield

shift compared to an

unsubstituted lactam.
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CH2 (C3') 31 - 35
Methylene group alpha to the

carbonyl.

CH2 (C5') 22 - 26
Methylene group beta to the

nitrogen.

CH2 (C4') 20 - 24
Methylene group beta to the

carbonyl.

Experimental Protocol: 13C NMR Spectroscopy
This protocol outlines the steps for acquiring a standard proton-decoupled 13C NMR spectrum.

1. Sample Preparation:

Weigh approximately 10-20 mg of high-purity 1-(2-nitrophenyl)piperidin-2-one.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

The choice of solvent should be based on the solubility of the compound and its chemical

stability.

Transfer the solution to a clean, dry 5 mm NMR tube.

If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS),

although modern spectrometers can reference the spectrum to the residual solvent signal.

2. NMR Spectrometer Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining

sharp, well-resolved peaks.

Tune and match the 13C and 1H channels of the probe.

3. Acquisition Parameters for a Standard 1D 13C{¹H} Spectrum:
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Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or

similar on Bruker instruments).

Acquisition Time (AQ): Typically 1-2 seconds.

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary

carbons to fully relax and provide quantitative information.

Pulse Width (P1): A 30-45° flip angle is often used to reduce the overall experiment time,

especially when a shorter relaxation delay is employed.

Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient for most organic

molecules.

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans

is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the

sample concentration.

Temperature: Set to a constant temperature, typically 298 K (25 °C).

4. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum to obtain pure absorption lineshapes.

Perform a baseline correction to ensure a flat baseline.

Reference the spectrum. If TMS is not used, reference the spectrum to the known chemical

shift of the deuterated solvent (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Integrate the peaks if quantitative analysis is required, although this is less straightforward

for 13C NMR than for ¹H NMR due to varying relaxation times and the Nuclear Overhauser

Effect (NOE).
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The following diagrams illustrate the chemical structure and the experimental workflow for the

13C NMR analysis.

Chemical Structure of 1-(2-nitrophenyl)piperidin-2-one
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Click to download full resolution via product page

Caption: Molecular structure of 1-(2-nitrophenyl)piperidin-2-one with atom numbering.

Experimental Workflow for 13C NMR Analysis
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Caption: General workflow for 13C NMR analysis.

Conclusion
This application note provides a foundational resource for the 13C NMR analysis of 1-(2-
nitrophenyl)piperidin-2-one. While experimental data is currently scarce, the predicted

chemical shifts offer a reliable starting point for spectral interpretation. The detailed

experimental protocol ensures that researchers can acquire high-quality data, facilitating the

unambiguous structural characterization and purity assessment essential for drug development

and chemical research.

To cite this document: BenchChem. [Application Note: 13C NMR Analysis of 1-(2-
nitrophenyl)piperidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2818290#13c-nmr-analysis-of-1-2-nitrophenyl-
piperidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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